![molecular formula C22H27N3O2 B12179885 N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide](/img/structure/B12179885.png)

N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

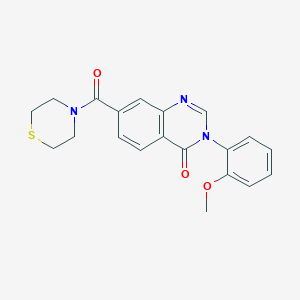

N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide is a complex organic compound with a molecular formula of C21H26N2O2. This compound is part of the benzamide family, which is known for its diverse applications in pharmaceuticals, agriculture, and material science. Benzamides are characterized by the presence of a benzene ring attached to an amide group, and in this case, the compound also includes a benzyl group and a cyclohexylcarbamoyl group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide typically involves the condensation of benzoic acids with amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

化学反応の分析

Types of Reactions

N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide undergoes various chemical reactions, including:

Oxidation: Using reagents like KMnO4 or OsO4.

Reduction: Employing agents such as LiAlH4 or NaBH4.

Substitution: Nucleophilic substitution reactions with reagents like RLi or RMgX.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Organometallic reagents like RLi or RMgX in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

科学的研究の応用

N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of polymers and other advanced materials

作用機序

The mechanism of action of N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide involves its interaction with specific molecular targets. The compound can act as an allosteric modulator, binding to proteins and altering their activity. This can affect various biochemical pathways, leading to its observed effects .

類似化合物との比較

Similar Compounds

N-benzimidazol-2yl benzamide: Known for its role as an allosteric activator of human glucokinase.

N-benzyl-2-[cyclohexanecarbonyl(methyl)amino]benzamide: Another benzamide derivative with similar structural features.

Uniqueness

N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

特性

分子式 |

C22H27N3O2 |

|---|---|

分子量 |

365.5 g/mol |

IUPAC名 |

N-benzyl-2-[[2-(cyclohexylamino)-2-oxoethyl]amino]benzamide |

InChI |

InChI=1S/C22H27N3O2/c26-21(25-18-11-5-2-6-12-18)16-23-20-14-8-7-13-19(20)22(27)24-15-17-9-3-1-4-10-17/h1,3-4,7-10,13-14,18,23H,2,5-6,11-12,15-16H2,(H,24,27)(H,25,26) |

InChIキー |

WMDYRHWVIBSSRJ-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)NC(=O)CNC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B12179802.png)

![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12179810.png)

![4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid](/img/structure/B12179818.png)

![N-[(Z)-(3-bromophenyl)methylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B12179852.png)

![N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-2-ylmethyl)ethanediamide](/img/structure/B12179856.png)

![N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12179860.png)

![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B12179866.png)

![N-(furan-2-ylmethyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12179871.png)

![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B12179877.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)butanamide](/img/structure/B12179880.png)